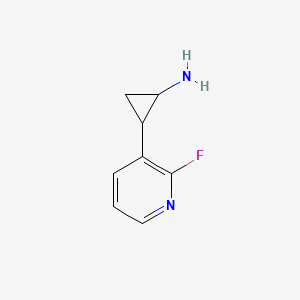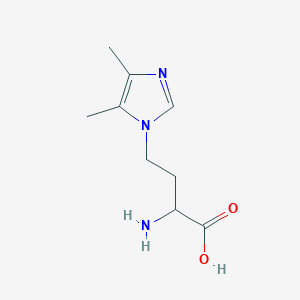
4-(Quinolin-6-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinolin-6-yl)butanoic acid is an organic compound that features a quinoline ring attached to a butanoic acid chain The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-6-yl)butanoic acid typically involves the formation of the quinoline ring followed by the attachment of the butanoic acid chain. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Quinolin-6-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
4-(Quinolin-6-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 4-(Quinolin-6-yl)butanoic acid and its derivatives involves interactions with various molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes in bacteria and cancer cells, making these compounds effective antimicrobial and anticancer agents .
Comparación Con Compuestos Similares
Quinoline: The parent compound, which lacks the butanoic acid chain.
4-Hydroxyquinoline: A derivative with a hydroxyl group at position 4.
Quinoline N-oxide: An oxidized form of quinoline.
Uniqueness: 4-(Quinolin-6-yl)butanoic acid is unique due to the presence of the butanoic acid chain, which can influence its solubility, reactivity, and biological activity. This structural feature allows for the development of derivatives with specific properties tailored for various applications .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
4-quinolin-6-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)5-1-3-10-6-7-12-11(9-10)4-2-8-14-12/h2,4,6-9H,1,3,5H2,(H,15,16) |
Clave InChI |
XPZOWNHJPRDABA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)CCCC(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
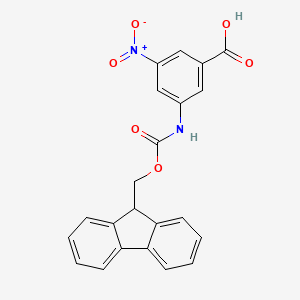
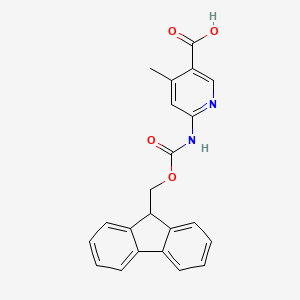
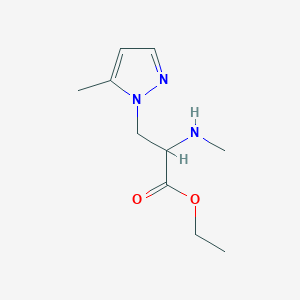
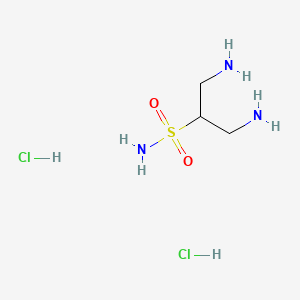
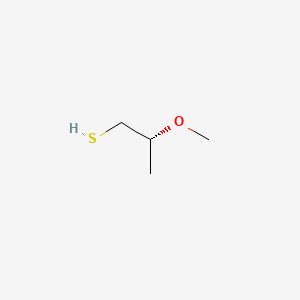
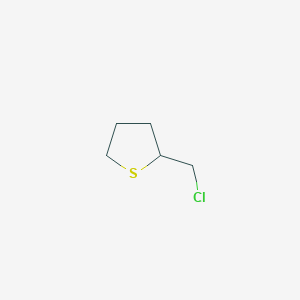

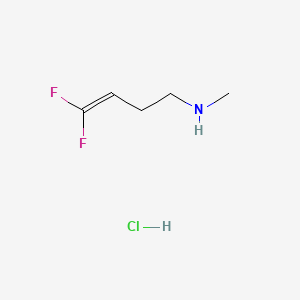
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
